molecular formula C10H9BrO4 B3243667 Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate CAS No. 158692-25-2

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Cat. No. B3243667
CAS RN: 158692-25-2
M. Wt: 273.08 g/mol
InChI Key: NPKATACLAVJRPB-UHFFFAOYSA-N
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Description

“Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate” is a specialized derivative of Piperonyl Methyl Ketone (PMK) and appears as a crystalline substance . It has a unique aromatic smell that differentiates it from other chemical precursors .


Synthesis Analysis

The synthesis of similar compounds involves several steps, including the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and ethyl bromoacetate . The process also involves the use of fused heteroaryl halides, NaH, DMF, and other reagents .


Molecular Structure Analysis

The molecular structure of this compound comprises an array of carbon, hydrogen, and oxygen atoms configured in a unique structural arrangement . These configurations contribute directly to their distinct chemical behavior, offering both stability and reactivity under varying conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . The compounds remain generally stable under regulated environmental conditions but exhibit sensitivity to external variables such as moisture, extreme temperatures, and exposure to UV light .


Physical And Chemical Properties Analysis

“this compound” displays limited solubility in water, but it readily dissolves in a host of organic solvents, including but not limited to, ethanol, methanol, and acetone . Its hygroscopic qualities mean that it can attract and hold water molecules from its surrounding environment, a feature that may affect its long-term stability and efficacy in chemical reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate has diverse applications in synthetic chemistry, particularly in the synthesis of complex organic compounds. For instance, it is used in the regioselective synthesis of 2‐Imino‐1,3‐thiazolidin‐4‐ones, demonstrating its utility in creating specific chemical structures with potential biological activities (Klika et al., 2002). Additionally, this compound plays a role in the formation of various isomeric products, as observed in reactions with 2-(2H-tetrazol-5-yl)phenol, showcasing its versatility in organic synthesis (S. Lee, J. Ryu, & Junseong Lee, 2017).

Biochemical and Medicinal Applications

This compound is also significant in the context of biochemical research. It is involved in the preparation of compounds with potential therapeutic applications, such as N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted- Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides, which are investigated for their enzyme inhibition properties and potential as therapeutic agents (Abbasi et al., 2018). Such applications underscore the compound's relevance in drug discovery and medicinal chemistry.

Mechanism of Action

While the exact mechanism of action for “Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate” is not specified in the search results, similar compounds have been evaluated for their anticancer activity against various cancer cell lines . Further mechanistic studies revealed that these compounds can cause cell cycle arrest and induce apoptosis in cancer cells .

properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKATACLAVJRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=C(C=C1)OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (3.95 g, 22.2 mmol) and AlBN (0.098 g, 0.06 mMol) were added to a solution of methyl (3,4-methylenedioxyphenyl)acetate (3.9 g, 21.2 mmol) in carbon tetrachloride and the mixture was refluxed for 2.5 h. The reaction was cooled and filtered. The flitrate was concentrated in vacuo and the residue obtained was purified by flash chromatography on silica-gel using 10% ethyl acetate-hexane. Yield 2.6 g (oil).
Quantity
3.95 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
0.098 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydrobromic acid (20 ml of 62%w/v solution in water) was added to methyl 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetate (from step (b), 11 g, 52 mmol) in toluene (200 ml). After stirring for 3 hours the aqueous layer was removed and the organic layer was evaporated in vacuo. The residue was flash chromatographed, eluting with dichloromethane, and then crystallised with diisopropylether and hexane.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (3.95 g, 22.2 mMol) and AIBN (0.098 g, 0.06 mMol) were added to a solution of methyl (3,4-methylenedioxyphenyl)acetate (3.9 g, 21.2 mMol) and the mixture was refluxed for 2.5 h. The reaction was cooled and filtered. The filtrate was concentrated in vacuo and the residue obtained was purified by flash chromatography on silica-gel using 10% ethyl acetate-hexane. Yield 2.6 g (oil).
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
0.098 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Reactant of Route 3
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Reactant of Route 5
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

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